LogP Modulation: Trifluoromethyl + Benzyl Combination Versus Each Substituent Alone
The target compound integrates both the N-benzyl and 6-trifluoromethyl substituents, producing a predicted logP value that is intermediate between the two monosubstituted analogs. Specifically, 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has a predicted logP of approximately 1.92 [1], whereas 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol (lacking CF3) has a predicted logP of 1.92 and 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol (lacking benzyl) has a predicted logP of 0.32 [2]. The benzyl-only analog therefore shows comparable overall logP, but the CF3-bearing analog has a logP that is 1.6 log units lower, demonstrating that the CF3 group is the dominant driver of reduced lipophilicity. This provides researchers with a tunable lipophilicity range across the series, with the target compound offering balanced hydrophobicity suitable for applications requiring moderate membrane permeability without excessive lipophilicity-driven off-target binding.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 1.92 (predicted, ChemBase database) |
| Comparator Or Baseline | Comparator 1: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (lacking CF3), logP = 1.92 (predicted). Comparator 2: 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol (lacking benzyl), logP = 0.32 (predicted). Baseline: 3-Benzyl-3-azabicyclo[3.1.1]heptane (no OH, no CF3), logP = 2.59 (predicted) . |
| Quantified Difference | ΔlogP (target vs CF3-only analog) ≈ +1.6; ΔlogP (target vs benzyl-only analog) ≈ 0.0; ΔlogP (benzyl-only analog vs unsubstituted core) ≈ -0.67. |
| Conditions | Predicted logP values sourced from vendor/supplier databases using standard computational methods (XLogP or equivalent). |
Why This Matters
The quantified logP range across analogs allows medicinal chemists to select the optimal substitution pattern for desired permeability and solubility in cell-based or biochemical assays.
- [1] ChemBase. 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS 1240525-77-2) Database Entry. Hydrophobicity (logP): 1.923. Available at: http://www.chembase.cn/substance-571932.html View Source
- [2] ChemBase. 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS 1240525-82-9) Database Entry. Hydrophobicity (logP): 0.319. Available at: http://www.chembase.cn/substance-571944.html View Source
